molecular formula C18H29F6N2OP B12054732 (S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)

(S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)

Cat. No.: B12054732
M. Wt: 434.4 g/mol
InChI Key: NTQWYGMQOMHOQG-LMOVPXPDSA-N
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Description

(S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) (CAS 850468-97-2) is a chiral imidazolium salt of high strategic value in the field of asymmetric synthesis and organocatalysis . With a defined stereocenter and a molecular weight of 434.40 g/mol (C₁₈H₂₉F₆N₂OP), it functions as a sophisticated chiral catalyst or ligand, enabling precise control over stereochemical outcomes in organic transformations . Its primary research value lies in facilitating enantioselective reactions, including aldol reactions, Michael additions, and epoxidations, which are fundamental for producing optically active intermediates . The robust mesityl (2,4,6-trimethylphenyl) group and the hexafluorophosphate(V) counterion contribute to the compound's enhanced stability and solubility in various organic solvents, making it suitable for diverse reaction conditions, including those requiring elevated temperatures . This compound is critical in pharmaceutical research for the development of chiral drugs, where the specific spatial arrangement of atoms directly impacts biological activity and safety . It is also employed in academic and industrial R&D to explore novel catalytic processes and develop greener synthetic methodologies, often operating efficiently at low catalytic loadings . Specifications: Purity: 97% . CAS Number: 850468-97-2 . Molecular Formula: C₁₈H₂₉F₆N₂OP . Molecular Weight: 434.40 g/mol . Handling & Storage: For research purposes only. Store at 2-8°C in a light-proof container under an inert atmosphere .

Properties

Molecular Formula

C18H29F6N2OP

Molecular Weight

434.4 g/mol

IUPAC Name

(2S)-4-methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]pentan-1-ol;hexafluorophosphate

InChI

InChI=1S/C18H29N2O.F6P/c1-13(2)8-17(11-21)19-6-7-20(12-19)18-15(4)9-14(3)10-16(18)5;1-7(2,3,4,5)6/h9-10,12-13,17,21H,6-8,11H2,1-5H3;/q+1;-1/t17-;/m0./s1

InChI Key

NTQWYGMQOMHOQG-LMOVPXPDSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)[C@@H](CC(C)C)CO)C.F[P-](F)(F)(F)(F)F

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C(CC(C)C)CO)C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Formation of the Imidazolium Cation

The chiral imidazolium precursor is synthesized by reacting (S)-1-hydroxy-4-methylpentan-2-amine with mesityl bromide in the presence of a base such as potassium carbonate. The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 80–100°C for 12–24 hours. The stereochemical integrity of the hydroxy-methylpentan-2-yl group is preserved through careful control of reaction temperature and solvent polarity.

Anion Exchange with Hexafluorophosphate

The imidazolium chloride intermediate is treated with potassium hexafluorophosphate (KPF₆) in aqueous or aqueous-ethanol mixtures. This metathesis reaction replaces the chloride anion with PF₆⁻, yielding the target compound. Yields range from 65% to 85% depending on stoichiometry and solvent choice. For example, a 1:1.2 molar ratio of imidazolium chloride to KPF₆ in a water-ethanol (1:1 v/v) system at 25°C achieves 78% yield after recrystallization.

One-Pot Synthesis Using Ionic Liquid Templates

Recent advances employ ionic liquids (ILs) as dual solvents and templates. A mixture of H₃PO₃, Ms₂O, and POCl₃ in a 3.1:2:1 molar ratio generates the bisphosphonate intermediate, which is subsequently functionalized with mesityl and hydroxymethylpentan-2-yl groups. The use of 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]) as a solvent enhances reaction efficiency by stabilizing charged intermediates, achieving yields up to 60%.

Solvent-Free Mechanochemical Synthesis

Ball milling techniques offer a greener alternative by eliminating solvents. Imidazolium chloride and KPF₆ are ground in a vibratory mill with a stainless-steel ball at 19.2 mg/mL loading for 30 minutes. This method achieves 89% conversion, though purification requires column chromatography to remove unreacted salts.

Optimization Strategies for Enhanced Yield

Catalytic Additives

The addition of 0.1 equivalents of LiPF₆ during thermal decomposition of silylimidazolium precursors increases yields from 17% to 71% by facilitating PF₆⁻ anion incorporation.

Temperature and Solvent Effects

Elevated temperatures (120–150°C) in DMF or 1,2-dimethoxyethane (DME) improve reaction rates but risk racemization. Conversely, low-temperature protocols (<50°C) in tetrahydrofuran (THF) preserve stereochemistry at the expense of extended reaction times (48–72 hours).

Comparative Analysis of Preparation Methods

Method Conditions Yield Purity Key Advantage
Nucleophilic SubstitutionDMF, 80°C, 24 h + KPF₆ in H₂O/EtOH78%>98%High stereochemical control
Ionic Liquid Templating[bmim][PF₆], 100°C, 18 h60%95%Simplified purification
MechanochemicalBall milling, 30 min89%90%Solvent-free, rapid
LiPF₆-Catalyzed Thermal200°C, 2 h + 0.1 equiv LiPF₆71%92%High efficiency

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The mesityl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted imidazolium compounds.

Scientific Research Applications

(S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) has several scientific research applications, including:

    Chemistry: Used as a catalyst or reagent in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Steric Effects : The mesityl group in the target compound creates a rigid, bulky environment, favoring enantioselectivity in catalytic reactions .
  • Solubility : The hexafluorophosphate(V) counterion enables solubility in dichloromethane and acetonitrile, broadening utility in homogeneous catalysis .
  • Synthetic Challenges : The hydroxyalkyl chain’s stereochemistry requires precise asymmetric synthesis, contrasting with simpler imidazole derivatives .

Biological Activity

(S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V), with CAS No. 850468-97-2, is a complex organic compound characterized by its unique structural features, including an imidazolium ring and a hexafluorophosphate group. The compound's chiral center (S configuration) suggests potential enantioselectivity in biological interactions, which is crucial for its pharmacological properties.

Structural Overview

Property Details
Molecular Formula C18H29F6N2OP
Molecular Weight 434.4 g/mol
Chirality (S)
Functional Groups Imidazolium, Hydroxymethylpentane

Research indicates that compounds with imidazolium structures often exhibit significant biological activity due to their ability to interact with biological macromolecules such as proteins and nucleic acids. The interactions are primarily through hydrogen bonding and electrostatic interactions, which can lead to enzyme inhibition or modulation of metabolic pathways.

Enzyme Interaction Studies

Studies have shown that (S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) may function as an enzyme inhibitor, impacting various biochemical pathways:

  • Inhibition of Protein Kinases: This compound has been noted to inhibit certain protein kinases, which play a critical role in cell signaling and regulation.
  • Modulation of Metabolic Pathways: Similar compounds have demonstrated the ability to modulate metabolic pathways by interacting with key enzymes involved in cellular metabolism.

Case Studies

  • Anticancer Activity:
    • A study evaluated the effects of imidazolium-based compounds on cancer cell lines. Results indicated that (S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) exhibited cytotoxic effects against specific cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Antimicrobial Properties:
    • Research into the antimicrobial activity of similar compounds revealed that this imidazolium derivative may possess activity against various bacterial strains, indicating its potential use as an antimicrobial agent.

Comparative Analysis with Related Compounds

The unique combination of structural features in (S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) distinguishes it from other imidazolium compounds:

Compound Name Structure Features Biological Activity Unique Aspects
1-MethylimidazoleSimple imidazole derivativeModerate biological activityLacks chiral center
1-HexylimidazoleLonger alkyl chainIncreased lipophilicityMore hydrophobic
(S)-3-(1-Hydroxy...Chiral center, mesityl groupSignificant enzyme inhibitionDistinct pharmacological profile

Q & A

Q. How can researchers optimize the synthesis of this compound to ensure high enantiomeric purity?

Methodological Answer: Enantioselective synthesis requires chiral catalysts or resolving agents. For imidazolium salts, asymmetric hydrogenation or chiral auxiliary-mediated synthesis can be employed. For example, analogous imidazole derivatives (e.g., N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine ) utilize stereoselective alkylation and crystallization to achieve >98% enantiomeric excess (ee) . Key steps include:

  • Chiral chromatography (e.g., HPLC with amylose-based columns) for purity validation.
  • X-ray crystallography (as in ) to confirm stereochemistry.

Q. What analytical techniques are critical for characterizing its structural stability under varying pH conditions?

Methodological Answer:

  • pH-dependent NMR studies (¹H, ¹³C, and ³¹P NMR) to monitor protonation/deprotonation of the imidazolium ring and hexafluorophosphate counterion.
  • Dynamic light scattering (DLS) to assess aggregation in aqueous buffers.
  • Thermogravimetric analysis (TGA) for thermal stability profiling (e.g., decomposition above 200°C, as seen in ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound in polar aprotic solvents?

Methodological Answer: Contradictions often arise from impurities or hydration states. A standardized protocol includes:

  • Karl Fischer titration to quantify water content.
  • High-throughput solubility screening (e.g., using automated robotic platforms) across solvents like DMSO, DMF, and acetonitrile.
  • Molecular dynamics simulations to model solute-solvent interactions, leveraging structural analogs (e.g., 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole in ).

Q. What experimental designs are suitable for studying its environmental fate and abiotic degradation pathways?

Methodological Answer: Adopt the framework from Project INCHEMBIOL ( ):

  • Laboratory simulations : Expose the compound to UV light, varying temperatures (20–40°C), and soil/water matrices.
  • LC-MS/MS quantification to track degradation products (e.g., mesityl derivatives).
  • OECD 301F test for inherent biodegradability.

Q. How can researchers validate its hypothesized role as a chiral catalyst in asymmetric organic reactions?

Methodological Answer:

  • Kinetic studies : Compare reaction rates and ee values using racemic vs. enantiopure forms.
  • Control experiments : Replace the compound with non-chiral analogs (e.g., 1H-Imidazole-4-carboxylic acid derivatives from ) to isolate catalytic effects.
  • Computational modeling : DFT calculations to map transition states (e.g., B3LYP/6-31G* basis set).

Methodological Design Considerations

Q. What statistical models are appropriate for analyzing dose-response relationships in toxicity assays?

Methodological Answer:

  • Probit or log-logistic regression for sigmoidal dose-response curves.
  • ANOVA with Tukey’s post-hoc test (as in ) to compare treatments across replicates.
  • Principal component analysis (PCA) to reduce dimensionality in multi-endpoint assays.

Q. How should researchers address batch-to-batch variability in spectroscopic data?

Methodological Answer:

  • Standard reference materials (SRMs) : Calibrate instruments using certified imidazolium salts (e.g., ).
  • Interlaboratory comparisons : Collaborative trials to harmonize protocols (e.g., ISEAC35 guidelines in ).

Data Interpretation Challenges

Q. How to distinguish between intramolecular hydrogen bonding and solvent interactions in NMR spectra?

Methodological Answer:

  • Variable-temperature NMR : Observe chemical shift changes with temperature.
  • Deuterium exchange experiments : Replace H2O with D2O to identify labile protons.
  • NOESY/ROESY to detect spatial proximity between protons (e.g., hydroxy and imidazolium groups).

Q. What strategies mitigate artifacts in X-ray crystallography due to counterion disorder?

Methodological Answer:

  • High-resolution data collection (≤0.8 Å) to resolve electron density for hexafluorophosphate ions.
  • Twinned refinement for crystals with rotational disorders (as applied in ).

Theoretical and Conceptual Frameworks

Q. How to integrate QSAR models with experimental data to predict bioactivity?

Methodological Answer:

  • Descriptor selection : Use logP, polar surface area, and H-bond donor/acceptor counts.
  • Validation : Cross-check predictions against in vitro assays (e.g., N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine in ).

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